molecular formula C19H19N7 B12249557 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine

Cat. No.: B12249557
M. Wt: 345.4 g/mol
InChI Key: USUYQWRGEHQFFF-UHFFFAOYSA-N
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Description

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core, piperidine ring, and naphthyridine moiety, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine involves multiple steps, starting with the preparation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the naphthyridine moiety is attached through a series of coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. It is known to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it inhibits certain kinases, thereby blocking signal transduction pathways essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar compounds include other triazolopyrazine derivatives, such as:

The uniqueness of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine lies in its combined structural features, which confer a broad spectrum of biological activities and make it a versatile tool in scientific research.

Properties

Molecular Formula

C19H19N7

Molecular Weight

345.4 g/mol

IUPAC Name

2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C19H19N7/c1-13-23-24-19-18(21-9-12-26(13)19)25-10-6-14(7-11-25)16-5-4-15-3-2-8-20-17(15)22-16/h2-5,8-9,12,14H,6-7,10-11H2,1H3

InChI Key

USUYQWRGEHQFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4

Origin of Product

United States

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